Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a sulfamoyl group attached to a dimethylphenyl ring, which is further connected to a thiophene ring substituted with a phenyl group and a carboxylate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene in the presence of a palladium catalyst.
Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the dimethylphenylamine with chlorosulfonic acid, followed by coupling with the thiophene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation over palladium on carbon.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization with groups such as halogens or alkyl chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium on carbon.
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological pathways. The sulfamoyl group is known to interact with various biological targets, making it a valuable moiety in drug design.
Medicine
In medicinal chemistry, Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate and its derivatives are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, depending on the specific modifications made to the core structure.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the thiophene and phenyl rings can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate
- Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-ethylthiophene-2-carboxylate
- Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylfuran-2-carboxylate
Uniqueness
Compared to similar compounds, Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct electronic and steric properties. This uniqueness can result in different reactivity patterns and biological activities, making it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-13-9-10-16(11-14(13)2)21-27(23,24)19-17(15-7-5-4-6-8-15)12-26-18(19)20(22)25-3/h4-12,21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKOXBDKIBJJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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